molecular formula C8H12Cl2N2O2 B1372078 ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride CAS No. 1211112-58-1

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride

Cat. No.: B1372078
CAS No.: 1211112-58-1
M. Wt: 239.1 g/mol
InChI Key: ZWSKLTDSVRSQGI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, it may interact with other biomolecules such as nucleic acids, affecting processes like DNA replication and transcription.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . This modulation can result in changes in the expression of genes related to cell cycle regulation and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, affecting the overall energy balance of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can either block or enhance the enzyme’s catalytic function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that the compound’s effects on cellular function can vary, with some effects becoming more pronounced with prolonged exposure. For example, chronic exposure to the compound can lead to sustained inhibition of certain enzymes, resulting in long-term changes in cellular metabolism and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The compound’s metabolism can also affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production, contributing to its overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride typically involves the cyclization of amido-nitriles followed by chlorination and esterification. One common method involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nickel or copper can enhance the reaction efficiency. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroimidazoles.

Scientific Research Applications

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(5-chloro-1-methylimidazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2.ClH/c1-3-13-8(12)4-7-10-5-6(9)11(7)2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKLTDSVRSQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(N1C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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